

Industrial production methods for 1,3-Diaminopropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Diaminopropane

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An In-depth Technical Guide to the Industrial Production of **1,3-Diaminopropane**

For Researchers, Scientists, and Drug Development Professionals

Introduction

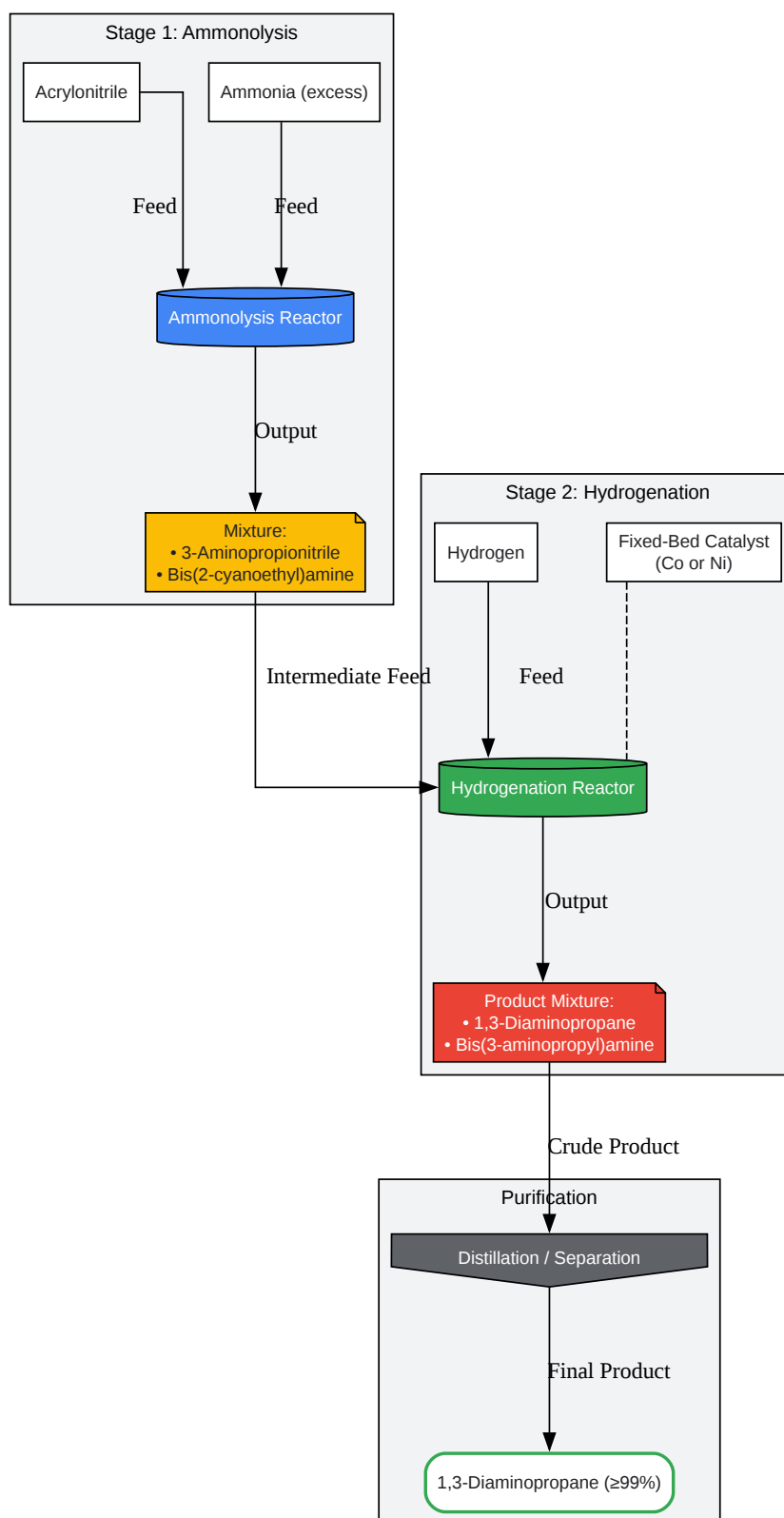
1,3-Diaminopropane (also known as propane-1,3-diamine or trimethylenediamine) is a versatile aliphatic diamine with the chemical formula $\text{H}_2\text{N}(\text{CH}_2)_3\text{NH}_2$. It serves as a crucial building block and intermediate in a wide array of applications, including the synthesis of pharmaceuticals, agrochemicals, epoxy resins, cross-linking agents, and polyamides.^{[1][2]} Its utility in preparing cholinesterase and thrombosis inhibitors highlights its importance in drug development. This guide provides a comprehensive overview of the principal industrial methods for its synthesis, focusing on the underlying chemistry, process parameters, and emerging production technologies.

Primary Industrial Synthesis: The Acrylonitrile Route

The most established and commercially significant method for producing **1,3-Diaminopropane** is a continuous two-stage process starting from acrylonitrile and ammonia.^{[1][3]} This method is favored for its use of readily available petrochemical feedstocks.

The overall process can be summarized in two key steps:

- Ammonolysis of Acrylonitrile: Acrylonitrile undergoes a Michael addition with excess ammonia to form 3-aminopropionitrile and the secondary amine byproduct, bis(2-cyanoethyl)amine.
- Catalytic Hydrogenation: The resulting mixture of nitriles is catalytically hydrogenated to yield **1,3-Diaminopropane** and the corresponding byproduct, bis(3-aminopropyl)amine.



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Figure 1. Industrial workflow for **1,3-Diaminopropane** synthesis from acrylonitrile.

Process Parameters

The efficiency and selectivity of the acrylonitrile route are highly dependent on the reaction conditions. The use of a large excess of ammonia and the potential addition of polar solvents can help increase the yield of the desired primary amine.[3]

Parameter	Stage 1: Ammonolysis	Stage 2: Hydrogenation	Source(s)
Temperature	70–100 °C	60–120 °C	[3]
Pressure	10–20 MPa (approx. 100-200 atm)	10–20 MPa (approx. 100-200 atm)	[3]
Catalyst	None (thermal reaction)	Fixed-bed Cobalt or Nickel (e.g., Raney Nickel)	[3]
Key Reactants	Acrylonitrile, Excess Ammonia	Aminopropionitrile mixture, Hydrogen	[3]
Solvent	Optional: Polar solvents (e.g., water) to improve yield	Optional: Ethanol, Methanol, THF	[3][4]
Yield	High conversion of acrylonitrile (>95%)	Overall two-step yields for related processes reported >70-80%	[4]

Experimental Protocol: Catalytic Hydrogenation of Aminopropionitrile Mixture

The following is a representative protocol for the liquid-phase batch hydrogenation of an aminopropionitrile mixture, synthesized from procedures described for similar nitrile reductions in the literature.[4][5][6]

A. Catalyst Preparation and Loading:

- A commercial Raney Nickel or Raney Cobalt catalyst is used, typically supplied as a slurry in water.
- In an inert atmosphere (e.g., a glovebox or under a stream of argon), an appropriate amount of the catalyst slurry (e.g., 5-10% by weight of the nitrile substrate) is withdrawn.
- The catalyst is washed multiple times with deionized, deoxygenated water, followed by washes with a solvent matching the reaction solvent (e.g., ethanol) to remove residual water.
[5]
- The washed, solvent-wet catalyst is carefully transferred into a high-pressure autoclave reactor. Caution: Dry Raney Nickel is pyrophoric and can ignite spontaneously in air.[7]

B. Reactor Charging and Reaction:

- The aminopropionitrile mixture obtained from the ammonolysis stage is charged into the autoclave containing the catalyst.
- Anhydrous ammonia or an inorganic base (e.g., NaOH, KOH) is often added to the reaction medium to suppress the formation of secondary and tertiary amine byproducts and improve selectivity towards the primary amine.[5][6]
- The reactor is sealed and purged several times with nitrogen, followed by several purges with hydrogen to remove all air.
- The reactor is pressurized with hydrogen to the target pressure (e.g., 3-10 MPa) and heated to the reaction temperature (e.g., 80-100 °C) with vigorous stirring.[4][8]
- The reaction is monitored by observing hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases. Reaction times can range from 2 to 15 hours depending on conditions.[4]

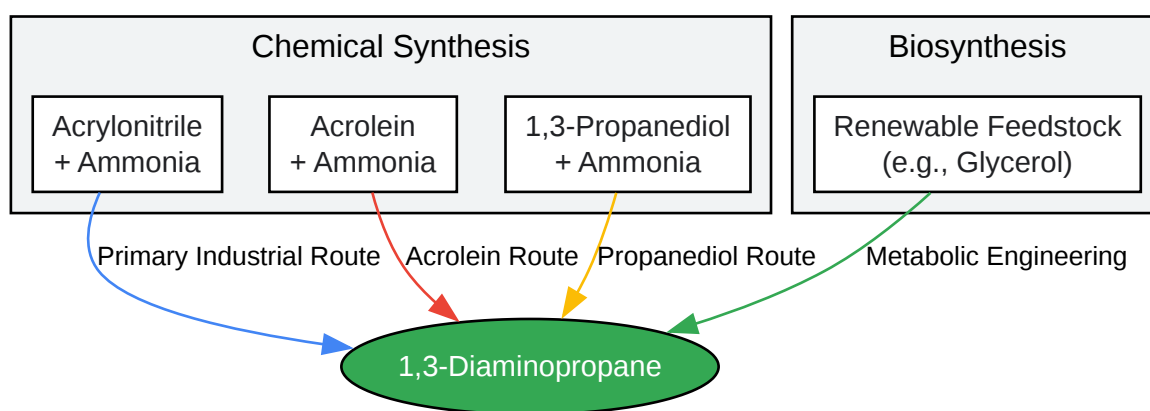
C. Work-up and Product Isolation:

- After completion, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully vented.

- The reaction mixture is filtered under an inert atmosphere to remove the catalyst.
- The solvent and any remaining ammonia are removed from the filtrate by distillation.
- The crude product mixture, containing **1,3-Diaminopropane** and bis(3-aminopropyl)amine, is separated and purified by fractional distillation under reduced pressure.

Alternative and Emerging Synthesis Routes

While the acrylonitrile process dominates industrial production, several alternative chemical and biotechnological routes have been developed.



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Figure 2. Major synthesis pathways to **1,3-Diaminopropane**.

Synthesis from Acrolein

1,3-Diaminopropane can be synthesized by the reductive amination of acrolein. In this process, acrolein, ammonia, and hydrogen are reacted over a catalyst, typically Raney Nickel. [9] However, this method is less common industrially due to challenges in handling volatile and toxic acrolein and lower yields caused by a higher propensity for side reactions.[9]

Synthesis from 1,3-Propanediol

With the increasing availability of bio-based 1,3-propanediol (1,3-PDO), its direct amination presents a more sustainable route. The process involves the reaction of 1,3-PDO with ammonia at elevated temperatures and pressures over a heterogeneous catalyst.[10] While

promising, challenges remain in achieving high selectivity and catalyst stability for industrial-scale production.

Route	Starting Materials	Key Features	Source(s)
Acrolein Route	Acrolein, Ammonia, H ₂	Uses readily available materials but acrolein is difficult to handle; prone to side reactions and lower yields.	[9]
1,3-Propanediol Route	1,3-Propanediol, Ammonia	Offers a potentially "greener" route from bio-based feedstocks; catalyst development is key.	[10]
Biosynthesis	Renewable biomass (e.g., glycerol)	Fermentative process, avoids harsh chemicals and high pressures; currently at a lower production scale.	[2]

Emerging Bio-based Production

A novel and sustainable approach involves the fermentative production of **1,3-Diaminopropane** from renewable feedstocks using metabolically engineered microorganisms. Researchers have successfully engineered *Escherichia coli* to produce **1,3-diaminopropane**. [2] By introducing and optimizing specific metabolic pathways, the engineered bacterium can convert simple sugars or glycerol into the target molecule. Fed-batch fermentation of an engineered *E. coli* strain has achieved a production titer of 13 grams per liter. This bio-based process operates at ambient temperature and pressure, offering a potentially safer and more environmentally friendly alternative to traditional chemical synthesis.

Purification

Regardless of the synthesis route, the final step is the purification of the crude product. The primary method used in industry is fractional distillation under reduced pressure to separate **1,3-Diaminopropane** (boiling point: ~140 °C) from lower and higher boiling point impurities, such as unreacted starting materials, solvents, and byproducts like bis(3-aminopropyl)amine. For laboratory-scale purification or removal from reaction mixtures, chemical methods such as washing with dilute acid (to form the water-soluble ammonium salt) or complexation with copper(II) sulfate solution can be employed.^[11]

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- To cite this document: BenchChem. [Industrial production methods for 1,3-Diaminopropane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046017#industrial-production-methods-for-1-3-diaminopropane]

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